molecular formula C24H25NO3 B3060368 N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide CAS No. 30488-64-3

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide

Cat. No. B3060368
CAS RN: 30488-64-3
M. Wt: 375.5 g/mol
InChI Key: ATNUUEWRLXGFSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide” involves several steps . The process involves the use of sodium borohydride, THF, BFEE, Nitrocarbol, frozen water, and concentrated hydrochloric acid . The reaction is carried out at 80°C for 4 hours, followed by cooling and desolvation . The final product is obtained through decompression desolventizing .


Molecular Structure Analysis

The molecular formula of “N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide” is C12H17NO3 . Its molecular weight is 223.2683 . The IUPAC Standard InChI is InChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3, (H,13,14) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide” include the reaction of sodium borohydride with THF, BFEE, and Nitrocarbol . This is followed by the addition of frozen water and concentrated hydrochloric acid . The final product is obtained through decompression desolventizing .


Physical And Chemical Properties Analysis

“N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide” has a density of 1.1±0.1 g/cm3 . Its boiling point is 408.4±35.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 66.0±3.0 kJ/mol . The flash point is 200.8±25.9 °C .

Mechanism of Action

“N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide” is known to have antioxidant properties. It works by scavenging reactive oxygen species (ROS) in vitro and in vivo. It can also chelate metal ions, which can catalyze the production of ROS.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c1-27-21-14-13-18(17-22(21)28-2)15-16-25-24(26)23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-14,17,23H,15-16H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNUUEWRLXGFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952807
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2-diphenylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide

CAS RN

30488-64-3
Record name NSC149616
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149616
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2-diphenylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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